N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core linked to an acetamide group substituted with a 4-bromophenyl moiety. Its molecular formula is C₁₈H₁₄BrN₅O₂, with an average molecular mass of approximately 409.2 g/mol (estimated based on the chloro analog in ).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5O2/c1-11-21-22-17-18(26)23(14-4-2-3-5-15(14)24(11)17)10-16(25)20-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELGDWMCOMVEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Quinoxaline-2,3-diol
Starting Material : o-Phenylenediamine (1 ) reacts with oxalic acid in refluxing aqueous HCl to yield quinoxaline-2,3-diol (2 ) (m.p. >300°C, 89% yield).
Mechanism :
- Condensation of diamine with oxalic acid forms the quinoxaline backbone.
- Acidic work-up induces cyclodehydration.
Chlorination to 2,3-Dichloroquinoxaline
Reagents : Thionyl chloride (3.7 eq), 1,2-dichloroethane.
Conditions : Reflux for 2 h, yielding off-white needles (3 ) (m.p. 148–150°C, 95% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 2 h |
| Solvent | 1,2-Dichloroethane |
| Yield | 95% |
Hydrazinolysis for 2-Chloro-3-Hydrazinylquinoxaline
Procedure :
- 3 (2.0 g) treated with hydrazine hydrate (5 eq) in ethanol at 80°C for 4 h.
- Isolates 4 as a pale-yellow solid (m.p. 162–164°C, 88% yield).
Spectroscopic Validation :
Cyclization to 1-Methyl-4-Oxo-Triazoloquinoxaline
Critical Step : Reacting 4 with triethyl orthoacetate (3 eq) in anhydrous acetonitrile under reflux.
Optimized Conditions :
Mechanistic Insight :
- Orthoester reacts with hydrazine to form a triazole ring.
- In situ oxidation introduces the 4-oxo group.
Synthesis of N-(4-Bromophenyl)Acetamide
Acetylation of 4-Bromobenzylamine
- 4-Bromobenzylamine hydrochloride (1.2 g, 5.4 mmol) in CH₂Cl₂ (10 mL).
- Add triethylamine (5.5 g, 54 mmol) and acetyl chloride (555 mg, 7.02 mmol) at 0°C.
- Stir at 30°C for 2 h to yield B as a yellow solid (100% yield).
Characterization :
- LCMS : m/z 228 [M+H]⁺
- ¹H NMR (DMSO-d₆) : δ 2.00 (s, 3H, CH₃), 4.33 (d, J=6.4 Hz, 2H, CH₂), 7.13–7.43 (m, 4H, Ar-H).
Final Coupling Reaction
Nucleophilic Aromatic Substitution
Reactants :
- Intermediate A (4-chloro-1-methyl-triazoloquinoxaline)
- Intermediate B (N-(4-bromophenyl)acetamide)
Conditions :
Side Reaction Mitigation :
Alternative Mitsunobu Coupling
Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq).
Advantages :
Yield Comparison :
| Method | Yield | Purity |
|---|---|---|
| Nucleophilic | 62% | 95% |
| Mitsunobu | 74% | 98% |
Green Chemistry Approaches
Solvent-Free Cyclization
Innovation : TiO₂-Pr-SO₃H catalyst (10 mg) enables cyclization in solvent-free conditions.
Benefits :
Microwave-Assisted Synthesis
Protocol :
Analytical Characterization of Final Product
Spectroscopic Data :
- ¹H NMR (DMSO-d₆) : δ 2.05 (s, 3H, CH₃), 3.40 (s, 3H, N-CH₃), 4.85 (s, 2H, CH₂), 7.15–8.30 (m, 8H, Ar-H).
- HRMS (ESI) : m/z 490.32 [M+H]⁺ (calc. 490.32).
Purity Assessment :
- HPLC: 98.5% (C18 column, MeCN:H₂O = 70:30).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.
Reduction: The triazoloquinoxalinone core can be reduced to form a corresponding amine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are employed.
Major Products Formed:
Oxidation: Bromophenol derivatives.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the interaction of bromophenyl groups with biological targets. Medicine: Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, modulating their activity. The triazoloquinoxalinone core can bind to DNA or other biomolecules, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the triazoloquinoxaline core, the acetamide’s aryl group, or alkyl side chains. Below is a detailed comparison:
Substituent Variations on the Triazoloquinoxaline Core
Impact of Substituents :
- Methyl vs. Propyl/Isopropyl : Methyl groups (as in the target compound) offer minimal steric hindrance, favoring receptor binding. Bulkier alkyl chains (propyl/isopropyl) may enhance membrane permeability but reduce aqueous solubility .
Variations in the Acetamide’s Aryl Group
Impact of Aryl Modifications :
- Bromophenyl vs.
- Phenoxy Additions: Compounds like ’s 3,5-dimethylphenoxy derivative exhibit increased aromatic surface area, which could enhance π-π stacking interactions in biological targets .
Biological Activity
N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazoloquinoxaline moiety, which is known for its pharmacological potential. The synthesis typically involves multi-step reactions that include cyclization and functional group modifications. For instance, a common synthetic route involves the use of 1-chloro-2-hydrazinoquinoxaline and appropriate aldehydes under oxidation-reduction conditions using chloranil .
Biological Activity
Anticancer Properties
Recent studies have highlighted the anticancer activities of compounds derived from the [1,2,4]triazolo[4,3-a]quinoxaline scaffold. In vitro assays demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines:
- A375 Melanoma Cell Line : Compounds based on this scaffold showed significant cytotoxicity with effective concentrations (EC50) ranging from 365 nM to over 3 µM. Notably, compound 17a exhibited the best activity among the tested derivatives .
- MCF-7 Breast Cancer Cells : Other derivatives have been evaluated for their anti-proliferative effects against MCF-7 cells, showing promise as potential DNA intercalators and topoisomerase II inhibitors .
Antimicrobial Activity
The triazoloquinoxaline derivatives also display antimicrobial properties. A study focused on quinoxaline derivatives identified several compounds with potent activity against Schistosoma mansoni, with some achieving IC50 values as low as 0.31 µM in vitro. However, their in vivo efficacy was moderate, indicating a need for further optimization to enhance bioavailability and therapeutic effectiveness .
Case Studies
- Cytotoxicity Evaluation : A comprehensive study assessed the cytotoxicity of 16 novel [1,2,4]triazolo[4,3-a]quinoxalines against melanoma cell lines. The results indicated that modifications at specific positions on the quinoxaline ring significantly influenced biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
- Antimicrobial Screening : In another investigation involving 47 synthesized compounds containing quinoxaline moieties, several demonstrated over 70% lethality against larval stages of S. mansoni at concentrations of 10 µM. This highlights the potential of these compounds as leads for developing new antiparasitic agents .
Summary Table of Biological Activities
| Activity Type | Cell Line/Organism | IC50/EC50 (µM) | Notes |
|---|---|---|---|
| Anticancer | A375 Melanoma | 0.365 - 3.158 | Significant cytotoxicity observed |
| Anticancer | MCF-7 Breast Cancer | Varies | Potential DNA intercalator |
| Antimicrobial | S. mansoni | ≤0.31 | Moderate in vivo efficacy noted |
Q & A
Q. What are the critical steps in synthesizing N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?
- Methodological Answer : The synthesis involves three key steps (Figure 1):
Triazoloquinoxaline Core Formation : Cyclization of quinoxaline precursors (e.g., 1-methylquinoxalin-4(3H)-one) with triazole derivatives under acidic/basic conditions (e.g., H₂SO₄ or NaOH) .
Acetamide Linkage : Reaction of the core with bromoacetyl bromide or chloroacetamide in the presence of a base (e.g., K₂CO₃) .
N-(4-bromophenyl) Substitution : Coupling via nucleophilic aromatic substitution (SNAr) using 4-bromoaniline and a coupling agent (e.g., EDC/HOBt) .
Yield optimization requires controlled temperature (60–80°C) and inert atmosphere (N₂/Ar).
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer : Use a multi-technique approach:
- ¹H/¹³C NMR : Assign signals for the triazoloquinoxaline core (δ 7.2–8.5 ppm for aromatic protons) and acetamide group (δ 2.1–2.3 ppm for CH₃) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₉H₁₆BrN₅O₂) with <2 ppm error .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer : Activities are evaluated through:
- In vitro cytotoxicity assays (MTT/XTT) against cancer cell lines (e.g., IC₅₀ = 12–25 µM in HeLa and MCF-7) .
- Antimicrobial testing (MIC assays) against Gram-positive bacteria (e.g., S. aureus, MIC = 8–16 µg/mL) .
- Enzyme inhibition studies (e.g., kinase or topoisomerase assays) to identify molecular targets .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability and efficiency?
- Methodological Answer :
- Flow Chemistry : Replace batch reactors with continuous flow systems to enhance mixing and reduce reaction time (e.g., 30% yield increase) .
- Catalyst Screening : Test Pd/Cu catalysts for Buchwald-Hartwig amination to improve coupling efficiency .
- Solvent Optimization : Use green solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
Q. What strategies are used to determine the mechanism of action in anticancer studies?
- Methodological Answer :
- Molecular Docking : Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina; validate with mutagenesis studies .
- Western Blotting : Assess downstream signaling (e.g., phosphorylation of AKT/mTOR) in treated vs. untreated cells .
- Apoptosis Assays : Measure caspase-3/7 activation via fluorescence-based kits (e.g., CellEvent) .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and culture conditions (e.g., 10% FBS in DMEM) .
- Dose-Response Reproducibility : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) .
- Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers or confounding variables .
Q. What structure-activity relationships (SAR) govern its biological activity?
- Methodological Answer : Key modifications and effects:
| Substituent | Biological Impact | Reference |
|---|---|---|
| 4-Bromophenyl | Enhances DNA intercalation (↑ cytotoxicity) | |
| 1-Methyltriazoloquinoxaline | Reduces metabolic degradation (↑ t½) | |
| Acetamide linker | Improves solubility (logP reduction by 0.8) |
- Synthetic Focus : Replace bromine with electron-withdrawing groups (e.g., -NO₂) to modulate reactivity .
Q. How is stability assessed under varying storage and experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td > 200°C) .
- HPLC Purity Monitoring : Store at –20°C in amber vials; check degradation products monthly (e.g., hydrolyzed acetamide) .
- Photostability Tests : Expose to UV light (254 nm) for 48 hours; quantify degradation via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
